
6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one typically involves the bromination of a quinazolinone precursor. The reaction conditions may include:
Starting Material: A quinazolinone derivative.
Brominating Agent: N-bromosuccinimide (NBS) or bromine.
Solvent: Acetic acid or chloroform.
Temperature: Room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To manage the exothermic nature of bromination.
Purification Steps: Recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: The quinazolinone core can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: Debrominated quinazolinone derivatives.
Oxidation: Oxidized quinazolinone products.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one depends on its interaction with specific molecular targets. It may involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.
類似化合物との比較
Similar Compounds
- 6,8-Dichloro-3-cyclohexylquinazolin-4(3H)-one
- 6,8-Difluoro-3-cyclohexylquinazolin-4(3H)-one
- 6,8-Diiodo-3-cyclohexylquinazolin-4(3H)-one
Uniqueness
6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
特性
CAS番号 |
114390-40-8 |
|---|---|
分子式 |
C14H14Br2N2O |
分子量 |
386.08 g/mol |
IUPAC名 |
6,8-dibromo-3-cyclohexylquinazolin-4-one |
InChI |
InChI=1S/C14H14Br2N2O/c15-9-6-11-13(12(16)7-9)17-8-18(14(11)19)10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
InChIキー |
CGUSNICWVXJYKG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C=NC3=C(C2=O)C=C(C=C3Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


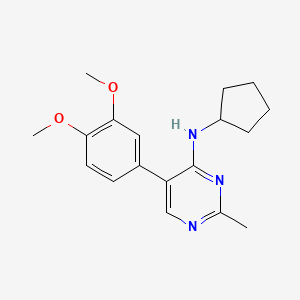
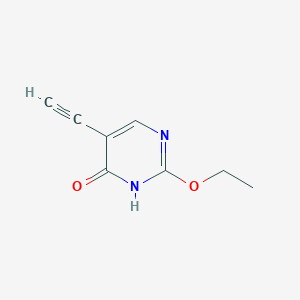
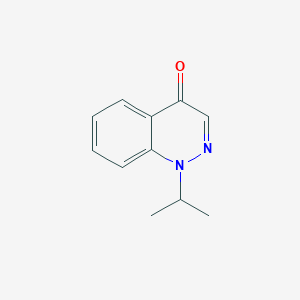
![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)
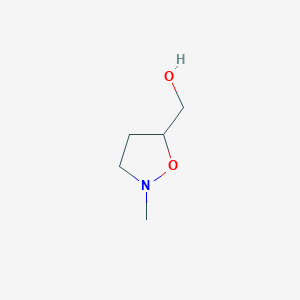
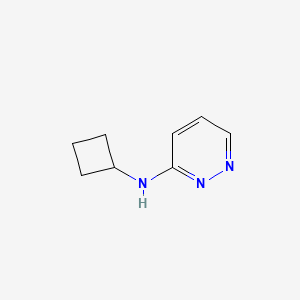
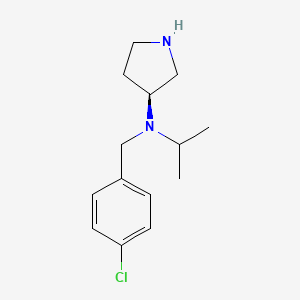




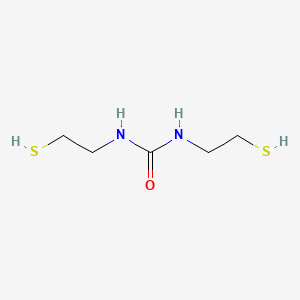
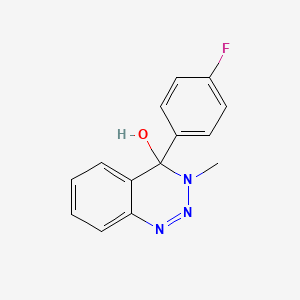
![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)
